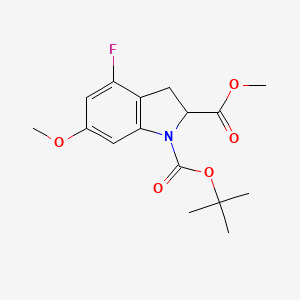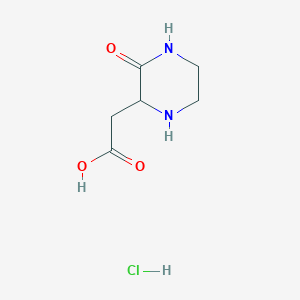
2-(3-Oxopiperazin-2-yl)acetic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxopiperazin-2-yl)acetic acid hydrochloride typically involves a multi-step reaction process. One common method includes the following steps :
Step 1: Sodium carbonate and water are used in combination with acetone.
Step 2: Acetic acid is then added, followed by 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride and N-ethyl-N,N-diisopropylamine in isopropyl alcohol.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.
化学反応の分析
Types of Reactions
2-(3-Oxopiperazin-2-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
2-(3-Oxopiperazin-2-yl)acetic acid hydrochloride has a wide range of applications in scientific research :
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
作用機序
The mechanism of action for 2-(3-Oxopiperazin-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Some compounds similar to 2-(3-Oxopiperazin-2-yl)acetic acid hydrochloride include :
- 2-(3-Oxopiperazin-1-yl)acetic acid
- 2-(4-Methyl-3-oxopiperazin-1-yl)acetic acid hydrochloride
Uniqueness
What sets this compound apart is its specific chemical structure, which allows for unique interactions and applications in various fields. Its ability to undergo multiple types of chemical reactions and its versatility in research make it a valuable compound for scientific exploration.
特性
CAS番号 |
860225-12-3 |
|---|---|
分子式 |
C6H11ClN2O3 |
分子量 |
194.61 g/mol |
IUPAC名 |
2-(3-oxopiperazin-2-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C6H10N2O3.ClH/c9-5(10)3-4-6(11)8-2-1-7-4;/h4,7H,1-3H2,(H,8,11)(H,9,10);1H |
InChIキー |
RHWYDHZAVDITNA-UHFFFAOYSA-N |
正規SMILES |
C1CNC(=O)C(N1)CC(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


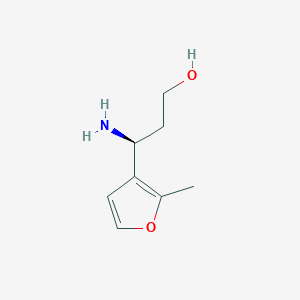

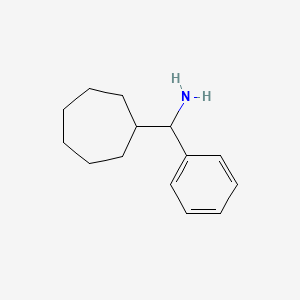
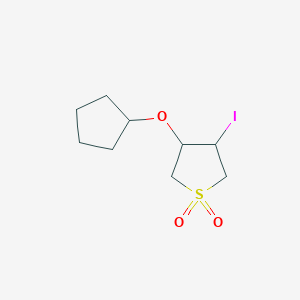
![(R)-3-Methyl-7-(5-methyl-2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)-2-((6-methylpyridin-2-yl)methyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13321864.png)
amine](/img/structure/B13321869.png)
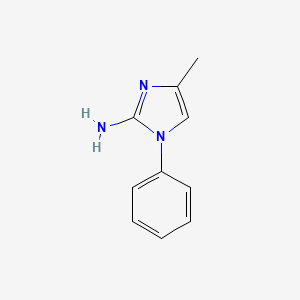
![4-Chloro-1-(pyridazin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13321875.png)


![n-(Benzo[b]thiophen-3-ylmethyl)butan-2-amine](/img/structure/B13321900.png)


